molecular formula H6MgNO5P B1257919 Ammonium magnesium phosphate hydrate

Ammonium magnesium phosphate hydrate

Cat. No. B1257919
M. Wt: 155.33 g/mol
InChI Key: DRMWBNMSWMDKLG-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Ammonium magnesium phosphate monohydrate is a hydrate that is the monohydrate of ammonium magnesium phosphate. A constituent of urinary calculi. It has a role as a fertilizer. It contains an ammonium magnesium phosphate.
The mineral magnesium ammonium phosphate with the formula NH4MgPO4. It is associated with urea-splitting organisms in a high magnesium, high phosphate, alkaline environment. Accumulation of crystallized struvite is found in the urinary tract as struvite CALCULI and as scale on sewage system equipment and wastewater pipes.

properties

Product Name

Ammonium magnesium phosphate hydrate

Molecular Formula

H6MgNO5P

Molecular Weight

155.33 g/mol

IUPAC Name

azanium;magnesium;phosphate;hydrate

InChI

InChI=1S/Mg.H3N.H3O4P.H2O/c;;1-5(2,3)4;/h;1H3;(H3,1,2,3,4);1H2/q+2;;;/p-2

InChI Key

DRMWBNMSWMDKLG-UHFFFAOYSA-L

Canonical SMILES

[NH4+].O.[O-]P(=O)([O-])[O-].[Mg+2]

synonyms

Ammonium Magnesium Phosphate
Crystals, Struvite
dittmarite
magnesium ammonium phosphate
magnesium ammonium phosphate hexahydrate
magnesium ammonium phosphate monohydrate
struvite
struvite (H3PO4-NH4-Mg (1:1:1))
Struvite Crystals

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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